molecular formula C21H23N5O2 B12638629 N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B12638629
M. Wt: 377.4 g/mol
InChI Key: XDPDUHYHLILQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[4-(Morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide is a triazolo[1,5-a]pyridine derivative featuring a cyclopropanecarboxamide group and a morpholine-substituted phenyl ring. While structural analogs like filgotinib (a JAK1 inhibitor) share the triazolo-pyridine core, this compound distinguishes itself via the morpholin-4-ylmethyl substituent . Below, we compare its structure, substituent effects, and inferred activity with similar compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H23N5O2/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-28-13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

XDPDUHYHLILQIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations

The triazolo[1,5-a]pyridine scaffold is versatile, with modifications to the phenyl ring or cyclopropanecarboxamide group influencing target selectivity and potency.

Compound Name / ID Substituent on Phenyl Ring Core Structure Target / Activity IC50 / Potency References
N-[5-[4-(Morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide Morpholin-4-ylmethyl Triazolo[1,5-a]pyridine Hypothesized kinase inhibition (e.g., JAK) Not reported
Filgotinib (N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide) 1,1-Dioxo-thiomorpholin-4-ylmethyl Triazolo[1,5-a]pyridine JAK1 inhibitor (RA therapy) 629 nmol/mL (JAK1)
N-[5-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide Methyl Triazolo[1,5-a]pyridine Undisclosed (structural analog) Not reported
N-[5-[4-(Hydroxymethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide Hydroxymethyl Triazolo[1,5-a]pyridine Potential improved bioavailability Not reported
Compound 3 (Proteasome inhibitor) Difluoromethylpyridine + dimethyloxazole Triazolo[1,5-a]pyrimidine Kinetoplastid proteasome (Leishmaniases) Not explicitly provided
Compound 74 (Thiazol-2-yl derivative) 4-Methoxyphenyl + pyrrolidin-1-yl Thiazol-2-yl + cyclopropanecarboxamide Kinase or enzyme inhibition (unspecified) Not reported

Substituent Impact Analysis

Morpholin-4-ylmethyl (Main Compound): The morpholine group may enhance water solubility and hydrogen bonding capacity compared to non-polar substituents (e.g., methyl). This could improve target binding in kinase domains, though direct evidence is lacking .

1,1-Dioxo-thiomorpholin-4-ylmethyl (Filgotinib) :

  • The thiomorpholine sulfone group increases electronegativity, contributing to JAK1 selectivity and reduced off-target effects. Filgotinib’s JAK1 IC50 (629 nmol/mL) underscores its clinical relevance for rheumatoid arthritis .

Hydroxymethyl () :

  • The polar hydroxymethyl group may improve metabolic stability and tissue penetration compared to morpholine, though its pharmacological profile remains uncharacterized .

Methyl () :

  • Simplicity of the methyl group may reduce synthetic complexity but limit target engagement due to lower polarity .

Research Findings and Implications

  • Filgotinib’s Success : The thiomorpholine substituent in filgotinib demonstrates that electron-withdrawing groups on the phenyl ring enhance JAK1 selectivity and therapeutic safety .
  • Triazolo-Pyridine Versatility : The core structure is adaptable to diverse targets (e.g., JAK kinases, proteasomes) based on substituent modifications. For example, Compound 3 () inhibits the kinetoplastid proteasome, highlighting scaffold flexibility .

Biological Activity

N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo derivatives, which are known for their diverse pharmacological properties. Its molecular formula is C₁₈H₃₁N₅O, with a molecular weight of approximately 351.4 g/mol . The presence of the morpholine moiety and the triazolo-pyridine structure suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of [1,2,4]triazolo compounds can inhibit the proliferation of cancer cell lines such as MGC-803, HCT-116, and MCF-7. One study reported IC₅₀ values for a closely related compound at 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of critical signaling pathways such as the ERK signaling pathway. For example, compound H12 (similar in structure) significantly inhibited the phosphorylation levels of ERK1/2 and AKT in treated cells, leading to apoptosis and cell cycle arrest .

Other Biological Activities

In addition to anticancer properties, [1,2,4]triazolo derivatives have shown:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Compound NameTarget Cell LinesIC₅₀ (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

Case Study Example : A study published in August 2022 evaluated a series of triazolo derivatives for their antiproliferative activities. Among these compounds, those structurally similar to this compound demonstrated promising results in inhibiting cell growth and inducing apoptosis through modulation of signaling pathways like ERK and AKT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.